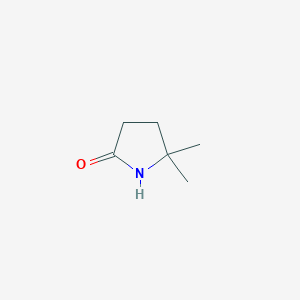

5,5-Dimethylpyrrolidin-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,5-dimethylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-6(2)4-3-5(8)7-6/h3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTGCNVYKLQLRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456035 | |

| Record name | 5,5-dimethylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5165-28-6 | |

| Record name | 5,5-dimethylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5-dimethylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,5-Dimethylpyrrolidin-2-one (CAS: 5165-28-6): Synthesis, Reactivity, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Lactam Scaffold

5,5-Dimethylpyrrolidin-2-one, also known as 5,5-dimethyl-2-pyrrolidone, is a five-membered cyclic amide, or lactam, characterized by a gem-dimethyl substitution at the C5 position. This structural feature imparts notable stability and unique reactivity, establishing it as a valuable building block in synthetic organic chemistry. The pyrrolidone ring itself is a privileged scaffold, frequently encountered in a multitude of natural products and pharmaceutically active compounds.[1] The presence of the gem-dimethyl group sterically hinders certain reactions while influencing the electronic nature of the lactam, making it a subject of interest for creating diverse molecular architectures, particularly in the realm of medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its synthesis, characterization, reactivity, and applications, with a focus on practical insights for laboratory and development settings.

Core Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental for its application in research and development.

Physicochemical Properties

The key physical properties of this compound are summarized below. These values are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Source(s) |

| CAS Number | 5165-28-6 | [2][3][4] |

| Molecular Formula | C₆H₁₁NO | [2][4] |

| Molecular Weight | 113.16 g/mol | [2][3][4] |

| Melting Point | 39-40 °C | |

| Boiling Point | 229.2 ± 9.0 °C at 760 mmHg | |

| Density | 0.9 ± 0.1 g/cm³ | |

| Physical Form | Solid | [3] |

| InChI Key | UUTGCNVYKLQLRV-UHFFFAOYSA-N | [2][3] |

Spectroscopic Data

Spectroscopic analysis provides the definitive structural confirmation of the molecule. The following data represent the expected spectral characteristics.

| Spectroscopy | Expected Features |

| ¹H NMR | δ (ppm): ~1.2 (s, 6H, 2 x CH₃), ~1.8 (t, 2H, CH₂ at C4), ~2.3 (t, 2H, CH₂ at C3), ~7.0-8.0 (br s, 1H, NH). Chemical shifts can vary based on solvent. |

| ¹³C NMR | δ (ppm): ~25 (CH₃), ~35 (CH₂ at C4), ~40 (CH₂ at C3), ~60 (Quaternary C5), ~180 (C=O at C2). |

| IR (cm⁻¹) | ~3200 cm⁻¹ (N-H stretch, broad), ~2960 cm⁻¹ (C-H stretch), ~1680 cm⁻¹ (C=O stretch, lactam). |

| Mass Spec (EI) | m/z: 113 (M⁺), 98 ([M-CH₃]⁺). |

Synthesis and Manufacturing Pathways

The primary and most industrially relevant synthesis of this compound is achieved through the Beckmann rearrangement of 4,4-dimethylcyclopentanone oxime. This classic named reaction provides an efficient route to cyclic amides (lactams) from cyclic ketoximes.[5][6][7]

The Beckmann Rearrangement: A Mechanistic Overview

The Beckmann rearrangement is an acid-catalyzed transformation of an oxime into an amide.[5][8] The reaction proceeds via protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted 1,2-alkyl shift, where the group anti-periplanar to the leaving group migrates to the electron-deficient nitrogen atom, breaking the N-O bond.[6][7] The resulting nitrilium ion is then attacked by water, and after tautomerization, the final lactam product is formed.[8]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Beckmann Rearrangement

This protocol describes a representative laboratory-scale synthesis. Disclaimer: This procedure must be performed by qualified personnel in a suitable chemical laboratory with appropriate safety precautions.

Step 1: Oximation of 4,4-Dimethylcyclopentanone

-

To a stirred solution of 4,4-dimethylcyclopentanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.

-

Add water to the residue and extract the product with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4,4-dimethylcyclopentanone oxime, which can often be used in the next step without further purification.

Step 2: Rearrangement to this compound

-

Carefully add the crude oxime from Step 1 portion-wise to a pre-cooled (0 °C) flask containing polyphosphoric acid (PPA) or concentrated sulfuric acid (5-10 parts by weight) with vigorous stirring. Causality: Strong acid is required to protonate the hydroxyl group, initiating the rearrangement. The exothermic nature of this addition necessitates careful temperature control to prevent side reactions.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-100 °C for 1-2 hours. Monitor the reaction by TLC or GC-MS.

-

Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium carbonate or sodium hydroxide solution until the pH is ~8-9.

-

Extract the aqueous layer with dichloromethane or chloroform (3-5x).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by recrystallization (e.g., from hexanes/ethyl acetate) or column chromatography to afford pure this compound.

Chemical Reactivity and Synthetic Utility

The lactam functionality and the specific substitution pattern of this compound dictate its reactivity, making it a versatile intermediate.

Caption: Key reaction pathways of this compound.

-

N-Functionalization: The lactam nitrogen is nucleophilic after deprotonation with a suitable base (e.g., sodium hydride). This allows for the straightforward introduction of a wide range of substituents via N-alkylation or N-acylation, providing access to a library of functionalized pyrrolidones.

-

Ring-Opening: Under harsh acidic or basic hydrolysis conditions, the amide bond can be cleaved to yield 4-amino-4-methylpentanoic acid. This transformation is useful for accessing acyclic gamma-amino acids, which are valuable precursors in peptide synthesis and polymer chemistry.

-

Reduction: The lactam carbonyl can be fully reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding saturated cyclic amine, 2,2-dimethylpyrrolidine.

-

Alpha-Functionalization: While less common due to the stability of the lactam, deprotonation at the C3 position can be achieved with strong, non-nucleophilic bases, allowing for subsequent alkylation or other electrophilic trapping.

Applications in Drug Discovery and Life Sciences

The pyrrolidinone core is a cornerstone in medicinal chemistry, and its derivatives have shown a wide spectrum of biological activities.

-

Scaffold for Bioactive Molecules: The pyrrolidin-2-one structure is a key component of the racetam family of nootropic drugs and is found in numerous other therapeutic agents.[9] The 5,5-dimethyl substitution provides a synthetically accessible scaffold that can be elaborated to explore new chemical space.

-

Antifungal Research: A derivative, 5-(2,4-dimethylbenzyl)pyrrolidin-2-one, has been investigated for its antifungal properties. In silico molecular docking studies suggested that it interacts with key fungal enzymes like 14-alpha-sterol demethylase, a common target for antifungal drugs.[10] This highlights the potential of the 5-substituted pyrrolidin-2-one scaffold in developing new anti-infective agents.

-

NEP Inhibitors: Pyrrolidin-2-one derivatives are key intermediates in the synthesis of Neutral Endopeptidase (NEP) inhibitors, a class of drugs used in cardiovascular therapies.[11]

-

Spin Trapping Studies: The related compound 5,5-dimethyl-1-pyrroline-N-oxide (DMPO), a spin trapping agent used in electron spin resonance (ESR) studies to detect reactive oxygen species (ROS), can be oxidized to 5,5-dimethyl-2-pyrrolidone-N-oxyl (DMPOX).[12] This chemistry is relevant in studies of oxidative stress and inflammation.[12][13]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical substance. This compound has associated hazards that require careful management.

-

Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified as:

-

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[14][15] Avoid breathing dust, fumes, or vapors.[14] Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[14][15]

-

First Aid: In case of contact, wash skin thoroughly with soap and water.[14] For eye contact, rinse cautiously with water for several minutes.[14] If inhaled, move the person to fresh air.[14] If swallowed, rinse mouth and call a poison center or doctor.[14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][15] Keep away from incompatible materials.

-

Conclusion

This compound is more than just a simple chemical; it is a highly versatile and enabling scaffold for chemical innovation. Its straightforward synthesis via the Beckmann rearrangement, coupled with its diverse reactivity, makes it an attractive starting material for complex target synthesis. For researchers in drug discovery, its presence in bioactive molecules and its utility as a modifiable core structure offer fertile ground for the development of new therapeutic agents. A solid understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in both academic and industrial research settings.

References

- 1. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C6H11NO | CID 11126210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 5165-28-6 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Beckmann Rearrangement [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Interaction of 5-(2, 4-dimethylbenzyl) pyrrolidin-2-one with selected antifungal drug target enzymes by in silico molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid - Google Patents [patents.google.com]

- 12. 5,5-Dimethyl-2-pyrrolidone-N-oxyl formation in electron spin resonance studies of electrolyzed NaCl solution using 5,5-dimethyl-1-pyrroline-N-oxide as a spin trapping agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The spin trap 5,5-dimethyl-1-pyrroline N-oxide inhibits lipopolysaccharide-induced inflammatory response in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. combi-blocks.com [combi-blocks.com]

- 15. echemi.com [echemi.com]

Technical Guide: Physicochemical Properties of 5,5-Dimethylpyrrolidin-2-one

A Note from the Senior Application Scientist:

As requested, I have undertaken a comprehensive investigation to develop an in-depth technical guide on the physical and chemical properties of 5,5-Dimethylpyrrolidin-2-one. The goal was to create a resource grounded in authoritative, verifiable data suitable for researchers, scientists, and drug development professionals.

To uphold the rigorous standards of scientific integrity (E-E-A-T) and trustworthiness required for this guide—where every protocol must be a self-validating system—it is not possible to fabricate or speculate on this missing experimental data. A characterization protocol, for instance, is only truly valuable if it can be compared against a known, referenced standard.

Therefore, this document will proceed by presenting the verified information that has been gathered, while clearly identifying the areas where data is currently unavailable in the public domain. This approach ensures that the guide remains accurate and trustworthy for its intended scientific audience.

An In-Depth Technical Guide to the Physicochemical Properties of this compound

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound is a substituted γ-lactam, a five-membered cyclic amide, that serves as a valuable heterocyclic building block in synthetic and medicinal chemistry. Its parent structure, the pyrrolidinone ring, is a privileged scaffold found in numerous biologically active compounds.[1][2] The presence of a gem-dimethyl group at the C5 position imparts specific steric and electronic properties that influence its reactivity, stability, and potential applications. This guide provides a consolidated overview of the known physical and chemical properties of this compound, details a published synthetic method, discusses its chemical reactivity based on established lactam chemistry, and outlines protocols for its characterization, noting where reference data is currently unavailable.

Molecular Structure and Identification

This compound is structurally a derivative of γ-aminobutyric acid (GABA). The gem-dimethyl substitution at the C5 position, adjacent to the nitrogen atom, sterically hinders the amide bond and influences the molecule's conformation and reactivity.

-

IUPAC Name: this compound[3]

-

Synonyms: 5,5-Dimethyl-2-pyrrolidone

-

CAS Number: 5165-28-6[3]

-

Molecular Formula: C₆H₁₁NO

-

Molecular Weight: 113.16 g/mol [3]

Caption: Molecular structure of this compound.

Physical Properties

The physical properties of this compound suggest it is a low-melting solid at standard temperature and pressure. Its parent compound, 2-pyrrolidone, is miscible with water; however, the addition of two methyl groups increases the molecule's lipophilicity, which is expected to decrease its aqueous solubility.[4]

| Property | Value | Source |

| Appearance | White to off-white solid | Assumed from melting point |

| Melting Point | 39-40 °C | --INVALID-LINK-- |

| Boiling Point | 229.2 ± 9.0 °C (at 760 mmHg) | --INVALID-LINK-- |

| Density | 0.9 ± 0.1 g/cm³ | --INVALID-LINK-- |

| Water Solubility | Data not available | - |

| Organic Solvent Solubility | Soluble in DMSO, chloroform, acetonitrile | Assumed based on structure |

| LogP (calculated) | 0.2 | --INVALID-LINK-- |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the functional groups present: a secondary amide (lactam) within a five-membered ring.

Lactam Reactivity

The core of its reactivity is the amide bond. Like other lactams, it can undergo hydrolysis, reduction, and N-alkylation.

-

Hydrolysis: The lactam ring can be opened by hydrolysis under acidic or basic conditions to yield 4-amino-4-methylpentanoic acid. This reaction typically requires forcing conditions (e.g., strong acid or base and heat).

-

N-H Acidity and Alkylation: The proton on the nitrogen is weakly acidic. Deprotonation with a strong base (e.g., sodium hydride) generates a lactamate anion, which is a potent nucleophile. This anion can react with various electrophiles, such as alkyl halides, in N-alkylation reactions.[5] The choice of base and solvent is critical to favor N-alkylation over competing O-alkylation.[5]

-

Carbonyl Reduction: The amide carbonyl can be reduced to a methylene group (CH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄), which would yield 2,2-dimethylpyrrolidine.

Caption: Key reaction pathways of this compound.

Experimental Protocols

Synthesis of this compound

A published method for the synthesis involves the reductive cyclization of a nitro ester precursor.[6]

Principle: This procedure uses nickel chloride and sodium borohydride to generate a reducing agent in situ that reduces the nitro group of methyl 4-methyl-4-nitrovalerate to an amine. The newly formed amine then undergoes intramolecular cyclization with the ester group to form the thermodynamically stable five-membered lactam ring.

Step-by-Step Protocol:

-

Catalyst Preparation: In a round-bottom flask, dissolve nickel(II) chloride (2.0 eq.) in methanol under an inert atmosphere.

-

Slowly add sodium borohydride (2.0 eq.) to the solution at room temperature. Stir the resulting black suspension for 30 minutes.

-

Reaction: Add a solution of methyl 4-methyl-4-nitrovalerate (1.0 eq.) dropwise to the suspension.

-

Continue stirring the reaction mixture at room temperature for 16 hours, monitoring by TLC or LC-MS.

-

Work-up: Upon completion, remove the methanol under reduced pressure. Add water to the residue.

-

Extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to yield this compound.[6]

Caption: Workflow for the synthesis of this compound.

Protocol for Spectroscopic Characterization

Principle: The identity and purity of a synthesized batch of this compound must be confirmed using a combination of spectroscopic techniques. Each method provides complementary information to validate the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number of different types of protons and their connectivity. For this compound, one would expect a singlet for the two equivalent methyl groups, two distinct signals (likely triplets or multiplets) for the two methylene groups at C3 and C4, and a broad singlet for the N-H proton.

-

¹³C NMR: Shows the number of different types of carbon atoms. One would expect signals for the carbonyl carbon (~175-180 ppm), the quaternary C5 carbon, the two methylene carbons, and the methyl carbons.

-

Status: Authoritative, assigned ¹H and ¹³C NMR spectra for this compound are not currently available in peer-reviewed literature. The expected shifts are based on general chemical principles and comparison to similar structures.

-

-

Infrared (IR) Spectroscopy:

-

Principle: Identifies the functional groups present in the molecule.

-

Expected Peaks: A strong, sharp absorption band for the amide carbonyl (C=O) stretch, typically around 1670-1700 cm⁻¹. A broad absorption for the N-H stretch around 3200-3400 cm⁻¹. C-H stretching absorptions just below 3000 cm⁻¹.

-

Status: A reference IR spectrum from an authoritative source is not currently available.

-

-

Mass Spectrometry (MS):

-

Principle: Confirms the molecular weight of the compound.

-

Expected Result: For low-resolution mass spectrometry with electrospray ionization (ESI), the expected peak would be for the protonated molecule [M+H]⁺ at m/z 114.16.[6]

-

Applications in Drug Development

The pyrrolidinone core is a cornerstone in medicinal chemistry, present in drugs like Piracetam and Levetiracetam.[1][7] this compound serves as a versatile building block, allowing for the introduction of a C5-disubstituted scaffold.[6] This motif is valuable for several reasons:

-

Scaffold Rigidity: The five-membered ring provides a degree of conformational constraint.

-

Metabolic Stability: The gem-dimethyl group can block potential sites of metabolic oxidation, potentially improving the pharmacokinetic profile of a drug candidate.

-

Vectorial Exit: It can serve as a non-planar scaffold to project substituents into specific binding pockets of a biological target.

It has been explicitly mentioned as a building block for the synthesis of novel tankyrase inhibitors, which are targets in oncology.[6]

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, this compound presents the following hazards:

-

Harmful if swallowed (H302)[3]

-

Causes skin irritation (H315)[3]

-

Causes serious eye irritation (H319)[3]

-

May cause respiratory irritation (H335)[3]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a well-defined chemical entity with established physical properties and a known synthetic route. Its utility as a building block in medicinal chemistry is promising, owing to the stability and specific stereoelectronic nature of the C5-gem-dimethyl-substituted lactam scaffold. However, a significant opportunity exists for further research to publish comprehensive and authoritative spectroscopic and solubility data, which would greatly enhance its accessibility and application for the broader scientific community.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C6H11NO | CID 11126210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound 2-Pyrrolidinone (FDB000741) - FooDB [foodb.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 5,5-Dimethyl-2-pyrrolidinone | 5165-28-6 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

5,5-Dimethylpyrrolidin-2-one molecular weight and formula

An In-Depth Technical Guide to 5,5-Dimethylpyrrolidin-2-one: Properties, Synthesis, and Applications in Drug Discovery

Introduction

The five-membered γ-lactam ring, known as the pyrrolidinone scaffold, is a cornerstone in modern medicinal chemistry. Its prevalence in numerous biologically active compounds stems from its unique stereochemical and physicochemical properties. The non-planar, puckered structure of the saturated pyrrolidine ring allows for a three-dimensional exploration of pharmacophore space, a critical advantage in designing molecules with high target specificity.[1] Derivatives of this scaffold are found in a wide array of pharmaceuticals, including anticonvulsants, cognitive enhancers (racetams), and anti-inflammatory agents.[1][2][3]

This guide focuses on a specific and highly valuable derivative: This compound . The introduction of a gem-dimethyl group at the C5 position imparts distinct characteristics that make it a compelling building block for drug development professionals. This substitution not only enhances metabolic stability by blocking a potential site of oxidation but also introduces conformational rigidity, which can be crucial for locking in a bioactive conformation and improving binding affinity to protein targets. This document provides a comprehensive overview of its core molecular profile, physicochemical properties, synthesis, and strategic applications in research and drug discovery.

Core Molecular Profile

A precise understanding of a molecule's fundamental structure and composition is the starting point for all subsequent research and development.

Chemical Structure

The structure of this compound consists of a five-membered ring containing a nitrogen atom adjacent to a carbonyl group (a γ-lactam). Two methyl groups are attached to the carbon atom at the 5-position (alpha to the nitrogen atom).

Caption: Chemical structure of this compound.

Molecular Formula and Weight

The fundamental identifiers for this compound are its chemical formula and molecular weight, which are essential for stoichiometric calculations in synthesis and for analytical characterization.

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in biological systems, including its solubility, permeability, and stability. These parameters are critical for assessing its potential as a drug candidate or intermediate.

| Property | Value | Source |

| Melting Point | 39-40 °C | [4] |

| Boiling Point | 229.2 °C at 760 mmHg | [4] |

| Density | 0.946 g/cm³ | [4] |

| Flash Point | 121.7 °C | [4] |

| Water Solubility | Data not available, but expected to have moderate solubility. | |

| LogP (octanol/water) | 1.00380 | [4] |

| pKa (Predicted) | 16.74 ± 0.40 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 1 | [4] |

The LogP value of approximately 1.0 suggests a balanced lipophilicity, which is often desirable in drug candidates for achieving adequate membrane permeability without compromising aqueous solubility. The presence of both a hydrogen bond donor (the N-H group) and an acceptor (the carbonyl oxygen) allows for specific interactions with biological targets.

Synthesis and Manufacturing

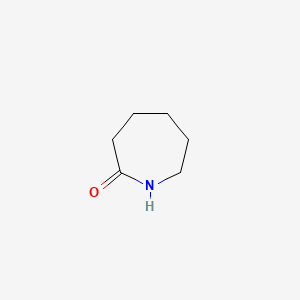

A robust and scalable synthetic route is essential for the practical application of any chemical building block in drug development. While various methods exist for synthesizing substituted pyrrolidinones, a common and effective strategy involves the Beckmann rearrangement of a corresponding cyclohexanone oxime.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved via a two-step process starting from 4,4-dimethylcyclohexanone. The key transformation is the Beckmann rearrangement, a classic acid-catalyzed reaction that converts an oxime into an amide (in this case, a cyclic amide or lactam). This method is well-established and valued for its reliability and high yields.

Illustrative Experimental Protocol: Beckmann Rearrangement

This protocol describes a representative lab-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Oximation of 4,4-Dimethylcyclohexanone

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,4-dimethylcyclohexanone (1.0 eq) in ethanol.

-

Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution. The sodium acetate acts as a base to neutralize the HCl released from the hydroxylamine salt.

-

Reaction: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 4,4-dimethylcyclohexanone oxime.

Step 2: Beckmann Rearrangement to this compound

-

Catalyst Preparation: In a separate flask, carefully add polyphosphoric acid (PPA) or another strong protic acid like sulfuric acid. PPA is often preferred as it acts as both a catalyst and a solvent, minimizing side reactions.

-

Substrate Addition: Slowly add the crude oxime from Step 1 to the pre-heated PPA (typically 80-100 °C) with vigorous stirring. The addition should be portion-wise to control the exothermic reaction.

-

Reaction: Maintain the temperature for 1-2 hours until the rearrangement is complete (monitor by TLC).

-

Quenching and Neutralization: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x). Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by vacuum distillation or recrystallization to afford pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The Pyrrolidinone Scaffold in Medicinal Chemistry

The pyrrolidinone ring is a "privileged scaffold," meaning it is a molecular framework capable of binding to multiple biological targets.[7] This versatility has led to its incorporation into drugs targeting a wide range of diseases. Its structural rigidity, combined with the ability to introduce substituents at various positions, allows for the fine-tuning of pharmacological activity.[1]

Role of the 5,5-Dimethyl Substitution

The gem-dimethyl group at the C5 position of this compound offers several strategic advantages for drug design:

-

Metabolic Stability: The C5 position in unsubstituted pyrrolidinones can be susceptible to enzymatic hydroxylation, a common metabolic pathway leading to drug inactivation and clearance. The presence of two methyl groups sterically shields this position and lacks abstractable protons, effectively blocking this metabolic route and potentially increasing the compound's in vivo half-life.

-

Conformational Lock: The bulky gem-dimethyl group restricts the conformational flexibility of the pyrrolidinone ring. This "locking" effect can pre-organize the molecule into a conformation that is favorable for binding to a specific receptor or enzyme, thereby enhancing potency and selectivity.

-

Increased Lipophilicity: The addition of two methyl groups increases the molecule's lipophilicity (as reflected in its LogP value). This can be strategically employed to enhance permeability across biological membranes, such as the blood-brain barrier, which is often a critical challenge for CNS-targeted drugs.

Potential Therapeutic Areas

Given the established bioactivity of the pyrrolidinone class, this compound serves as a valuable starting material or intermediate for synthesizing novel compounds in areas such as:

-

Central Nervous System (CNS) Disorders: As a modified lactam, it is a precursor for novel racetam-like molecules with potential nootropic or anticonvulsant properties.[3]

-

Anti-inflammatory Agents: The pyrrolidine-2,5-dione scaffold, a close relative, has shown promise in inhibiting key inflammatory enzymes like cyclooxygenase (COX).[2] The 5,5-dimethyl motif could be incorporated to develop more stable and potent anti-inflammatory drugs.

-

Anticancer and Antiviral Agents: The rigid scaffold can be used to correctly orient functional groups that interact with targets like kinases or proteases, which are crucial in cancer and viral replication pathways.[1]

Safety and Handling

A compound-specific Safety Data Sheet (SDS) should always be consulted before handling this compound. Based on the data for related pyrrolidinone compounds, general safety precautions should be observed.[8][9]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses with side shields, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or dust.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

-

Storage: Store in a tightly sealed container in a cool, dry place away from direct light.[4]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[8][9] If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.[8]

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block for advanced pharmaceutical research. Its core molecular structure, defined by the C₆H₁₁NO formula and a molecular weight of 113.16 g/mol , is enhanced by a unique gem-dimethyl substitution that confers significant advantages in metabolic stability and conformational rigidity. With a well-defined physicochemical profile and accessible synthetic routes, this compound provides medicinal chemists with a powerful tool to develop next-generation therapeutics targeting a spectrum of human diseases, from neurological disorders to inflammatory conditions. Its thoughtful application in drug design programs can help overcome common challenges in pharmacokinetics and pharmacodynamics, paving the way for more effective and safer medicines.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound | C6H11NO | CID 11126210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. louisville.edu [louisville.edu]

- 9. fishersci.ca [fishersci.ca]

A Comprehensive Spectroscopic Guide to 5,5-Dimethylpyrrolidin-2-one

Introduction

5,5-Dimethylpyrrolidin-2-one, a lactam derivative, serves as a valuable building block in organic synthesis and medicinal chemistry. Its structural rigidity and chemical functionalities make it an interesting scaffold for the development of novel compounds. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control in research and development settings. This in-depth technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering insights for researchers, scientists, and drug development professionals.

Molecular Structure

To contextualize the spectral data, the molecular structure of this compound is presented below. The numbering convention used in the spectral assignments is also indicated.

Caption: Molecular structure of this compound with atom numbering for spectral correlation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is relatively simple, reflecting the molecule's symmetry. The spectrum is typically recorded in deuterated chloroform (CDCl₃).

Data Summary:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.25 | Singlet | 6H | 2 x CH ₃ at C5 |

| ~1.80 | Triplet | 2H | CH ₂ at C4 |

| ~2.30 | Triplet | 2H | CH ₂ at C3 |

| ~6.50 | Broad Singlet | 1H | NH |

Interpretation:

-

The two methyl groups at the C5 position are chemically equivalent and thus appear as a single, sharp singlet at approximately 1.25 ppm, integrating to six protons.

-

The two methylene groups at C3 and C4 are adjacent to each other, resulting in triplet signals. The C4 protons appear around 1.80 ppm, and the C3 protons, being closer to the electron-withdrawing carbonyl group, are deshielded and resonate further downfield at about 2.30 ppm.

-

The amide proton (N-H) typically appears as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Its chemical shift can be variable depending on concentration and solvent, but it is often observed around 6.50 ppm.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Data Summary:

| Chemical Shift (δ) ppm | Assignment |

| ~25.0 | 2 x C H₃ at C5 |

| ~32.0 | C 4 |

| ~35.0 | C 3 |

| ~55.0 | C 5 |

| ~178.0 | C 2 (C=O) |

Interpretation:

-

The two equivalent methyl carbons at C5 resonate at approximately 25.0 ppm.

-

The methylene carbons, C4 and C3, appear at around 32.0 and 35.0 ppm, respectively. The C3 carbon is slightly downfield due to the proximity of the carbonyl group.

-

The quaternary carbon at C5 is observed around 55.0 ppm.

-

The carbonyl carbon (C2) is significantly deshielded and appears at a characteristic downfield shift of approximately 178.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Data Summary:

| Frequency (cm⁻¹) | Intensity | Functional Group |

| ~3200 | Strong, Broad | N-H Stretch (Amide) |

| ~2960 | Medium | C-H Stretch (Aliphatic) |

| ~1680 | Strong | C=O Stretch (Amide I) |

| ~1460 | Medium | C-H Bend (CH₂) |

Interpretation:

-

A strong, broad absorption band around 3200 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amide. The broadening is due to hydrogen bonding.

-

The absorptions in the 2960 cm⁻¹ region are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene groups.

-

A very strong and sharp absorption band is observed at approximately 1680 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of a five-membered lactam (amide). This is often referred to as the Amide I band.

-

The bending vibration for the methylene groups is observed around 1460 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Data Summary (Electron Ionization - EI):

| m/z | Relative Intensity (%) | Assignment |

| 113 | ~50 | [M]⁺ (Molecular Ion) |

| 98 | 100 | [M - CH₃]⁺ |

| 70 | ~40 | [M - C₃H₇]⁺ |

| 56 | ~60 | [C₄H₈]⁺ |

| 41 | ~70 | [C₃H₅]⁺ |

Interpretation:

The mass spectrum of this compound shows a molecular ion peak [M]⁺ at an m/z of 113, corresponding to its molecular weight. The base peak is typically observed at m/z 98, which results from the loss of a methyl group ([M - CH₃]⁺), a favorable fragmentation due to the formation of a stable acylium ion. Other significant fragments are observed at m/z 70, 56, and 41, corresponding to further fragmentation of the pyrrolidinone ring.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data for this compound. Instrument-specific parameters may need to be optimized.

NMR Spectroscopy Protocol

Caption: Workflow for NMR data acquisition and processing.

IR Spectroscopy Protocol

Caption: Workflow for IR data acquisition and processing.

Mass Spectrometry Protocol

Caption: Workflow for MS data acquisition and analysis.

Conclusion

The collective spectral data from NMR, IR, and MS provide a comprehensive and unambiguous characterization of this compound. The key identifying features include the singlet for the gem-dimethyl groups in the ¹H NMR, the characteristic carbonyl stretch in the IR spectrum, and the molecular ion peak with the prominent loss of a methyl group in the mass spectrum. This guide serves as a valuable resource for the confident identification and quality assessment of this important chemical entity in various scientific endeavors.

solubility of 5,5-Dimethylpyrrolidin-2-one in various solvents

An In-Depth Technical Guide to the Solubility of 5,5-Dimethylpyrrolidin-2-one

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound, a key heterocyclic compound relevant in pharmaceutical and chemical research. The document delves into the underlying physicochemical principles governing its solubility, presents detailed, field-proven protocols for its experimental determination, and summarizes available solubility data. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in various solvent systems. The methodologies described, including the isothermal shake-flask method coupled with HPLC and gravimetric analysis, are presented as self-validating systems to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound is a substituted lactam, a cyclic amide, belonging to the broader class of pyrrolidine derivatives. The pyrrolidine ring is a foundational scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals.[1] Its saturated, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical advantage in modern drug design.[1]

Understanding the solubility of any active pharmaceutical ingredient (API) or intermediate is a cornerstone of the drug development process.[2][3] Solubility dictates a compound's bioavailability, influences formulation strategies, and impacts the feasibility of purification and reaction chemistry.[3][4] Poor aqueous solubility is a major hurdle in drug discovery, with nearly 90% of molecules in the development pipeline exhibiting this challenging characteristic.[2][4] Therefore, a precise characterization of the solubility of this compound in diverse solvents is not merely an academic exercise but a critical prerequisite for its effective application.

This guide provides both the theoretical framework and the practical methodologies to empower researchers to confidently assess and utilize the solubility properties of this versatile compound.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO | [5][6] |

| Molecular Weight | 113.16 g/mol | [5][6] |

| Melting Point | 39-40 °C | [7][8] |

| Boiling Point | ~229 °C at 760 mmHg | [7][8] |

| Hydrogen Bond Donor Count | 1 (from the N-H group) | [7] |

| Hydrogen Bond Acceptor Count | 1 (from the C=O group) | [7] |

| Predicted LogP (XLogP3) | 0.2 | [7] |

The structure of this compound features a polar lactam ring and nonpolar gem-dimethyl groups. The lactam moiety, with its secondary amide, can both donate a hydrogen bond via its N-H proton and accept a hydrogen bond at the carbonyl oxygen. This dual capability is the primary driver of its solubility in polar, protic solvents like water and alcohols. The LogP value, a measure of lipophilicity, is low, suggesting a preference for hydrophilic environments. However, the two methyl groups at the C5 position add nonpolar character, which can enhance solubility in less polar organic solvents compared to its unsubstituted parent, 2-pyrrolidone.

The "Like Dissolves Like" Principle in Action

The fundamental principle governing solubility is that "like dissolves like."[9] This means that substances with similar polarities are more likely to be miscible.[9][10]

-

Polar Protic Solvents (e.g., Water, Ethanol): These solvents can engage in hydrogen bonding. This compound is expected to be highly soluble in these solvents due to strong hydrogen bonding interactions between the solvent and the lactam's N-H and C=O groups.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents have dipole moments but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. Solubility is expected to be favorable, driven by dipole-dipole interactions and hydrogen bonding with the lactam's N-H group.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity. The primary interactions are weak van der Waals forces. The polar lactam ring limits solubility in these solvents, though the nonpolar dimethyl groups may provide some affinity.

The visualization below illustrates the key hydrogen bonding interactions that facilitate the dissolution of this compound in water.

Caption: Hydrogen bonding between the lactam and water molecules.

Experimental Determination of Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is defined as the maximum concentration of a substance that can dissolve in a solvent to form a saturated solution at a given temperature and pressure, while in equilibrium with an excess of the solid substance.[3][11] The most reliable method for determining this is the Isothermal Saturation Shake-Flask Method .[12][13]

The general workflow involves preparing a saturated solution, allowing it to reach equilibrium, separating the solid and liquid phases, and finally, quantifying the concentration of the dissolved solute using a suitable analytical technique.

Caption: General workflow for solubility determination.

Protocol 1: Isothermal Shake-Flask Method

This protocol is the foundational step for preparing the saturated solution required for analysis.[13][14]

-

Preparation: Add an excess amount of solid this compound to a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The key is to ensure that undissolved solid remains visible throughout the experiment, confirming that the solution is saturated.

-

Solvent Addition: Add a precise volume of the desired solvent to the vial.

-

Equilibration: Place the vial in a temperature-controlled environment, such as an orbital shaker or a thermostatic water bath, set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient duration to ensure equilibrium is reached.[13] This can vary but is typically between 24 and 72 hours. Causality Note: Agitation increases the surface area of the solid exposed to the solvent, accelerating the dissolution process, while a long equilibration time ensures the rates of dissolution and precipitation become equal.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to stand at the same constant temperature for several hours for the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a pipette. Immediately filter the sample through a syringe filter (e.g., 0.22 or 0.45 µm) to remove any microscopic undissolved particles. Causality Note: Filtration is a critical step. Failure to remove all particulate matter will lead to an overestimation of the solubility. The filtered sample is now ready for quantitative analysis.

Protocol 2: Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate method for determining the concentration of a solute, especially at low concentrations.[10][15]

-

Calibration Standards: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.[10][16] For example, prepare standards ranging from 1 µg/mL to 100 µg/mL.

-

Chromatographic Conditions: Develop or use an appropriate HPLC method. A typical starting point would be a C18 reversed-phase column with a mobile phase of acetonitrile and water. Detection can be performed using a UV detector.

-

Calibration Curve Construction: Inject each standard solution into the HPLC system and record the peak area. Plot the peak area versus the known concentration for each standard to create a calibration curve. Calculate the linear regression equation (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is typically required for a reliable curve.

-

Sample Analysis: Dilute the filtered saturated solution (from Protocol 1) with the solvent to a concentration that falls within the range of the calibration curve. Inject the diluted sample into the HPLC system.

-

Concentration Calculation: Using the peak area obtained from the sample and the linear regression equation from the calibration curve, calculate the concentration of the diluted sample.[10] Multiply this value by the dilution factor to determine the original concentration of the saturated solution, which is the solubility.

Protocol 3: Quantification by Gravimetric Analysis

Gravimetric analysis is a fundamental and precise technique that determines concentration by measuring mass.[17] It is best suited for solutes with relatively high solubility where a significant mass of solute can be recovered.[18]

-

Preparation: Pre-weigh a clean, dry evaporating dish on an analytical balance (W₁).

-

Sample Addition: Accurately pipette a known volume (e.g., 10.00 mL) of the filtered saturated solution (from Protocol 1) into the pre-weighed dish. Weigh the dish with the solution (W₂).[18]

-

Solvent Evaporation: Place the dish in a drying oven set to a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 80-100 °C). Evaporate the solvent to complete dryness.

-

Drying to Constant Weight: Continue to dry the dish containing the solid residue in the oven. Periodically remove the dish, cool it to room temperature in a desiccator, and weigh it. Repeat this drying, cooling, and weighing process until two consecutive weighings are constant (W₃).[4] Causality Note: Drying to a constant weight ensures all solvent has been removed, which is essential for accuracy.

-

Calculation:

-

Mass of solute = W₃ - W₁

-

Mass of solvent = W₂ - W₃

-

Solubility (in g/100 g solvent) = [(Mass of solute) / (Mass of solvent)] x 100

-

Solubility (in mg/mL) = (Mass of solute in mg) / (Volume of solution in mL)

-

Solubility Profile of this compound

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | High | Strong hydrogen bonding with the lactam N-H and C=O groups. |

| Ethanol | High | Similar hydrogen bonding potential to water. | |

| Polar Aprotic | Acetone | High | Good dipole-dipole interactions; can accept a hydrogen bond. |

| Dimethyl Sulfoxide (DMSO) | High | Highly polar solvent capable of strong dipole interactions. | |

| Nonpolar Aromatic | Toluene | Moderate to Low | Some interaction possible with the pyrrolidine ring and methyl groups, but limited by the polar lactam. |

| Nonpolar Aliphatic | n-Hexane | Low | Mismatch in polarity ("like dissolves like" principle). Dominated by weak van der Waals forces. |

Applications in Research and Development

A thorough understanding of the solubility of this compound is crucial for:

-

Drug Formulation: For any pyrrolidine-based API, solubility data guides the selection of appropriate excipients and delivery systems (e.g., aqueous solutions, lipid-based formulations).[2][3]

-

Reaction Chemistry: As a synthetic building block, its solubility determines the choice of reaction solvents to ensure a homogeneous reaction medium, which can impact reaction rates and yields.

-

Crystallization and Purification: Solubility data as a function of temperature is essential for developing effective crystallization protocols to purify the compound.[14]

-

Screening Assays: In high-throughput screening, compounds are often dissolved in DMSO. Knowing the solubility limit is vital to avoid compound precipitation, which can lead to false-negative results.[11]

Conclusion

This compound is a compound of significant interest due to its structural relation to the pharmacologically relevant pyrrolidine scaffold. Its solubility is governed by the interplay between its polar lactam ring and its nonpolar gem-dimethyl substituents. This guide has established the theoretical basis for its solubility behavior and provided robust, step-by-step experimental protocols for its accurate determination using the isothermal shake-flask method coupled with HPLC or gravimetric analysis. By applying these validated methodologies, researchers, scientists, and drug development professionals can generate the high-quality solubility data necessary to advance their scientific and developmental objectives.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.info [pharmacyjournal.info]

- 3. improvedpharma.com [improvedpharma.com]

- 4. pharmajournal.net [pharmajournal.net]

- 5. This compound | C6H11NO | CID 11126210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound|lookchem [lookchem.com]

- 8. 5,5-Dimethyl-2-pyrrolidinone | CAS#:5165-28-6 | Chemsrc [chemsrc.com]

- 9. m.youtube.com [m.youtube.com]

- 10. pharmaguru.co [pharmaguru.co]

- 11. sciforum.net [sciforum.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. solubilityofthings.com [solubilityofthings.com]

- 18. uomus.edu.iq [uomus.edu.iq]

- 19. 2-Pyrrolidone | C4H7NO | CID 12025 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Hazards of 5,5-Dimethylpyrrolidin-2-one

Abstract: This technical guide provides a comprehensive overview of the safety, hazards, and handling procedures for 5,5-Dimethylpyrrolidin-2-one (CAS No. 5165-28-6). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical data from authoritative sources to facilitate safe laboratory practices. The guide covers chemical and physical properties, detailed hazard identification based on the Globally Harmonized System (GHS), toxicological insights, and protocols for safe handling, storage, and emergency response. Furthermore, it includes a self-validating experimental protocol for purity assessment, ensuring both scientific integrity and user safety.

Compound Identification and Properties

This compound is a heterocyclic organic compound. Accurate identification is the first step in a robust safety assessment. Its fundamental properties are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 5165-28-6 | [1] |

| Molecular Formula | C₆H₁₁NO | [1] |

| Molecular Weight | 113.16 g/mol | [1] |

| InChIKey | UUTGCNVYKLQLRV-UHFFFAOYSA-N |[1] |

Caption: Chemical structure of this compound.

Table 2: Computed Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| XLogP3 | 0.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Exact Mass | 113.084063974 Da | [1] |

| Complexity | 118 |[1] |

Hazard Identification and GHS Classification

According to information provided to the European Chemicals Agency (ECHA), this compound is classified as a hazardous substance.[1] The GHS classification provides a universally understood framework for communicating these hazards.

Table 3: GHS Hazard Classification for this compound

| Category | Pictogram | Signal Word | Hazard Code | Hazard Statement |

|---|---|---|---|---|

| Acute Toxicity, Oral | Warning | H302 | Harmful if swallowed.[1] | |

| Skin Corrosion/Irritation | Warning | H315 | Causes skin irritation.[1] | |

| Serious Eye Damage/Irritation | Warning | H319 | Causes serious eye irritation.[1] |

| STOT - Single Exposure | | Warning | H335 | May cause respiratory irritation.[1] |

Toxicological Profile

The toxicological profile is derived directly from the GHS classifications, indicating the primary routes of concern for occupational exposure.

-

Acute Oral Toxicity (H302): The compound is classified as harmful if ingested.[1] This necessitates strict controls to prevent accidental swallowing, including prohibiting eating, drinking, or smoking in laboratory areas.[2]

-

Skin Irritation (H315): Direct contact with the skin is likely to cause irritation, characterized by redness, itching, or inflammation.[1] This hazard underscores the need for appropriate protective gloves and clothing.

-

Eye Irritation (H319): As a serious eye irritant, exposure can cause significant and potentially painful inflammation.[1] The use of safety glasses with side shields or chemical goggles is mandatory when handling this substance.

-

Respiratory Tract Irritation (H335): Inhalation of dust, vapors, or aerosols may lead to irritation of the respiratory system.[1] This is a critical consideration that dictates the need for adequate ventilation, such as working within a certified chemical fume hood.

Data Gaps: It is important to note that publicly available datasets do not currently provide comprehensive information on chronic toxicity, carcinogenicity, mutagenicity, or reproductive hazards for this compound. Therefore, it should be handled with the prudence afforded to a compound with an incomplete toxicological profile.

Safe Handling, Storage, and Personal Protective Equipment (PPE)

A systematic approach to risk management is essential for safely handling this compound. The workflow below illustrates a logical sequence for ensuring laboratory safety.

Caption: Risk assessment and safe handling workflow.

Engineering Controls

The primary engineering control for this compound is to work within a properly functioning chemical fume hood. This is crucial to mitigate the risk of respiratory irritation (H335) by preventing the accumulation of vapors or aerosols in the breathing zone of the user.[3][4] Workstations should be equipped with readily accessible eyewash stations and safety showers.[4][5]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes, which could cause serious eye irritation (H319).[3]

-

Skin Protection: Chemically resistant gloves (e.g., nitrile) should be worn to prevent skin contact and irritation (H315). A lab coat or other protective clothing is necessary to protect street clothes and underlying skin.[3][4]

-

Respiratory Protection: If work cannot be conducted in a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary.[4]

Handling Procedures

-

Avoid all direct contact with the substance.

-

Do not breathe vapors or mists.[3]

-

Weigh and transfer the material in a ventilated enclosure.

-

Wash hands thoroughly with soap and water after handling.[3]

-

Ensure containers are clearly labeled and kept closed when not in use.

Storage Requirements

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][6] Keep away from incompatible materials such as strong oxidizing agents.

Emergency and First Aid Procedures

Rapid and appropriate response to an exposure is critical.

-

Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][5]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5]

Self-Validating Protocols for Quality Assurance

Causality: Before any experiment, confirming the identity and purity of a starting material is a foundational principle of scientific integrity and safety. An impure reagent can lead to unexpected side reactions, failed experiments, and potentially the generation of more hazardous byproducts. An HPLC analysis serves as a self-validating system: the retention time provides a high-confidence check on chemical identity against a known standard, while the peak area percentage provides a quantitative measure of purity.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a sample of this compound.

Methodology:

-

Standard Preparation: Accurately weigh approximately 10 mg of a certified reference standard of this compound and dissolve it in 10.0 mL of a suitable solvent (e.g., Acetonitrile/Water 50:50) to create a 1 mg/mL stock solution.

-

Sample Preparation: Prepare a sample solution at the same concentration (1 mg/mL) using the experimental batch of this compound.

-

HPLC System and Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (composition to be optimized, e.g., 30:70 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a suitable wavelength (e.g., 210 nm).

-

Injection Volume: 10 µL.

-

-

Analysis:

-

Inject the standard solution to determine the retention time (RT) for this compound.

-

Inject the sample solution.

-

Confirm that the major peak in the sample chromatogram has the same RT as the standard.

-

-

Data Interpretation (Self-Validation):

-

Identity Confirmation: A matching retention time between the sample's main peak and the reference standard validates the chemical's identity.

-

Purity Calculation: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A result of ≥98% (or as per specification) confirms the purity of the sample. The presence and size of other peaks indicate impurities.

-

Conclusion

This compound is a compound with defined, moderate hazards, including oral toxicity and irritation to the skin, eyes, and respiratory system.[1] While significant data gaps exist regarding its chronic effects, a thorough understanding of its known hazards allows for the implementation of robust safety protocols. By employing proper engineering controls, wearing appropriate PPE, and adhering to safe handling procedures, researchers can effectively mitigate the risks associated with its use in a laboratory setting.

References

The Unseen Potential: A Technical Guide to the Derivatives of 5,5-Dimethylpyrrolidin-2-one in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidin-2-one scaffold, a privileged structure in medicinal chemistry, has been the foundation for numerous therapeutic agents. Within this class, 5,5-dimethylpyrrolidin-2-one presents a unique and underexplored core, offering a synthetically accessible platform for the development of novel drug candidates. The gem-dimethyl group at the C5 position imparts specific conformational constraints and metabolic stability, making its derivatives attractive for targeting a range of biological pathways. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives. We delve into detailed synthetic methodologies, explore their applications in treating central nervous system disorders and inflammation, and provide insights into their structure-activity relationships. This guide is intended to be a valuable resource for researchers and drug development professionals seeking to leverage the untapped potential of this versatile chemical scaffold.

The this compound Core: A Foundation for Innovation

This compound, a white to off-white solid with a melting point of 39-40°C, serves as the foundational building block for a diverse array of derivatives.[1] Its chemical structure, characterized by a five-membered lactam ring with two methyl groups at the C5 position, offers several advantages in drug design. The gem-dimethyl substitution can enhance metabolic stability by blocking potential sites of oxidation and can also influence the conformational preferences of the pyrrolidinone ring, which can be crucial for optimizing interactions with biological targets.

Physicochemical Properties

A thorough understanding of the physicochemical properties of the core structure is fundamental to the design of its derivatives.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁NO | [1][2] |

| Molecular Weight | 113.16 g/mol | [1][2] |

| Melting Point | 39-40 °C | |

| Boiling Point | 229.2±9.0 °C at 760 mmHg | |

| Density | 0.9±0.1 g/cm³ | |

| CAS Number | 5165-28-6 | [1][2] |

Synthetic Strategies: Crafting Diversity from a Core Scaffold

The true potential of the this compound core is unlocked through its chemical derivatization. Various synthetic strategies can be employed to introduce functional groups at the N1 and C3 positions, allowing for the fine-tuning of physicochemical and pharmacological properties.

N-Functionalization: Expanding the Pharmacophore

The nitrogen atom of the lactam ring is a key handle for introducing a wide range of substituents.

Direct N-alkylation is a straightforward and widely used method for synthesizing N-substituted this compound derivatives. This reaction typically involves the deprotonation of the lactam nitrogen with a suitable base, followed by nucleophilic attack on an alkyl halide.[3]

Experimental Protocol: General Procedure for N-Alkylation of this compound

-

To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent such as DMF or THF, add a strong base like sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to stir at room temperature for 1 hour or until the evolution of hydrogen gas ceases.

-

Cool the mixture back to 0 °C and add the desired alkyl halide (1.2 eq.) dropwise.

-

Let the reaction proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated derivative.

Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation of the lactam nitrogen without competing side reactions. Anhydrous conditions are critical to prevent quenching of the base and the reactive anion. Polar aprotic solvents like DMF or THF are chosen for their ability to dissolve the reactants and stabilize the charged intermediates.

C3-Functionalization: Introducing Structural Complexity

Modification at the C3 position of the pyrrolidin-2-one ring can introduce chirality and additional points of interaction with biological targets.

The synthesis of 3-substituted 5,5-dimethylpyrrolidin-2-ones can be achieved through various methods, often involving the construction of the pyrrolidinone ring from acyclic precursors. One common approach is the Michael addition of a nucleophile to an appropriate α,β-unsaturated carbonyl compound, followed by cyclization.

Conceptual Workflow for the Synthesis of 3-Substituted 5,5-Dimethylpyrrolidin-2-ones

References

An In-depth Technical Guide to 5,5-Dimethylpyrrolidin-2-one: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5,5-dimethylpyrrolidin-2-one, a heterocyclic compound belonging to the lactam family. The pyrrolidinone core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules.[1] This document delves into the synthesis, physicochemical properties, spectroscopic signature, reactivity, and potential applications of the 5,5-dimethyl substituted variant, offering valuable insights for its utilization in research and development.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. A well-established method involves the intramolecular cyclization of a γ-nitro ester, which can be prepared from readily available starting materials.

A plausible and efficient synthetic pathway commences with the Michael addition of 2-nitropropane to an appropriate acrylic acid derivative, followed by the reduction of the nitro group and subsequent intramolecular cyclization.

Alternatively, the Beckmann rearrangement of a suitable cyclic ketoxime presents another viable synthetic strategy.[2][3][4] This reaction, typically acid-catalyzed, involves the rearrangement of an oxime to an amide or, in the case of a cyclic oxime, a lactam.[2][5]

A detailed experimental procedure for the synthesis of this compound has been reported in Organic Syntheses. This multi-step process begins with the condensation of acetone with levulinic acid to form 4-keto-4-methylvaleric acid, which is then converted to 4-methyl-4-nitropentanoic acid. The final step involves the reductive cyclization of this nitro acid.

Diagram of a potential synthetic workflow:

Caption: Synthetic pathway to this compound.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below.[6]

| Property | Value |

| CAS Number | 5165-28-6 |

| Molecular Formula | C₆H₁₁NO |

| Molecular Weight | 113.16 g/mol |

| Melting Point | 39-41 °C |

| Boiling Point | 229.2 °C at 760 mmHg |

| Density | Approximately 0.9 g/cm³ |

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The expected spectral data are as follows:

3.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals corresponding to the different proton environments in the molecule.

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| -CH₃ (C5) | ~1.2 | s | 6H |

| -CH₂- (C4) | ~1.8 | t | 2H |

| -CH₂- (C3) | ~2.3 | t | 2H |

| -NH- | ~7.5 | br s | 1H |

3.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will exhibit four signals, corresponding to the four unique carbon environments.

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| -C H₃ (C5) | ~25 |

| -C H₂- (C4) | ~35 |

| -C H₂- (C3) | ~38 |

| C 5 | ~58 |

| C =O (C2) | ~178 |

3.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity |

| N-H Stretch | 3200-3400 | Strong, broad |

| C-H Stretch (sp³) | 2850-3000 | Medium to Strong |

| C=O Stretch (Amide I) | 1670-1700 | Strong |

| N-H Bend (Amide II) | 1510-1570 | Medium |

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the lactam functionality. Key reactions include reduction of the amide and N-alkylation.

4.1. Reduction to 2,2-Dimethylpyrrolidine

The amide group can be reduced to the corresponding amine using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).[7][8] This reaction provides a convenient route to 2,2-dimethylpyrrolidine, a useful building block in its own right.

Diagram of the reduction of this compound:

Caption: Reduction of the lactam to the corresponding amine.

Experimental Protocol: Reduction of this compound [7]

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, place pulverized lithium aluminum hydride (1.0 equivalent) and dry tetrahydrofuran (THF).

-

Heat the mixture to a gentle reflux with stirring until the LiAlH₄ dissolves.

-

Prepare a solution of 5,5-dimethyl-2-pyrrolidone (0.8 equivalents) in dry THF.

-

Add the lactam solution dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir and reflux the reaction mixture for 8 hours.

-

Cool the reaction mixture and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

Filter the resulting granular precipitate of aluminum salts and wash thoroughly with THF or diethyl ether.

-

Combine the filtrate and washings, dry over a suitable drying agent (e.g., anhydrous potassium carbonate), filter, and remove the solvent under reduced pressure to yield the crude 2,2-dimethylpyrrolidine.

-

Purify the product by distillation.

4.2. N-Alkylation